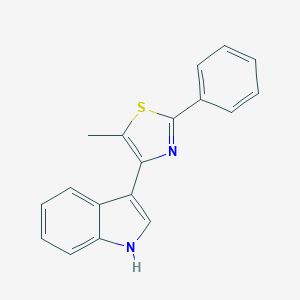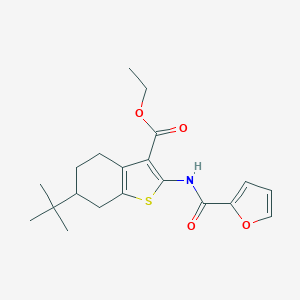
3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole, also known as MTI-101, is a small molecule compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as COX-2 (cyclooxygenase-2) and MMP-9 (matrix metalloproteinase-9). These enzymes are involved in various physiological processes such as inflammation and cancer progression. Inhibition of these enzymes by 3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole has been found to inhibit the production of inflammatory cytokines and chemokines. These effects may contribute to its potential in treating cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. Additionally, it has been found to have low toxicity in vitro. However, there are also limitations to its use in lab experiments. 3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole has poor solubility in water, which may limit its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential use in certain research applications.
Direcciones Futuras
There are several future directions for the research of 3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole. One direction is to further investigate its mechanism of action and identify its molecular targets. This may lead to the development of more specific and effective therapeutic agents. Another direction is to explore its potential in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to evaluate its pharmacokinetics and toxicity in vivo. These studies may help to determine its potential for clinical use in the future.
Conclusion:
3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole is a small molecule compound that has shown potential in scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential for clinical use.
Métodos De Síntesis
3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole can be synthesized using various methods. One of the methods involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with 5-methyl-2-aminophenol in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then reacted with indole-3-carboxaldehyde to obtain 3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole.
Aplicaciones Científicas De Investigación
3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole has been studied for its potential in various scientific research applications. It has been found to have anti-cancer properties and has been tested against various cancer cell lines. 3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole has also been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis. Additionally, 3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole has been studied for its potential in treating neurological disorders such as Alzheimer's disease.
Propiedades
Fórmula molecular |
C18H14N2S |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
4-(1H-indol-3-yl)-5-methyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C18H14N2S/c1-12-17(15-11-19-16-10-6-5-9-14(15)16)20-18(21-12)13-7-3-2-4-8-13/h2-11,19H,1H3 |
Clave InChI |
ZYDWGPRBLIRGMU-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
SMILES canónico |
CC1=C(N=C(S1)C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289400.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289401.png)
![6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289402.png)
![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289404.png)
![N-[6-tert-butyl-3-(4-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289405.png)

![N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B289408.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B289410.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289413.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289417.png)
![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289419.png)
![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289420.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289421.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289422.png)